molecular formula C13H11ClN2O5S B1623769 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide CAS No. 30751-26-9

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Cat. No.: B1623769
CAS No.: 30751-26-9
M. Wt: 342.76 g/mol
InChI Key: ZARAKCIKPBGLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is an organic compound with the molecular formula C13H11ClN2O4S It is a sulfonamide derivative, characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide typically involves multiple steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-chloro-3-nitroaniline.

    Sulfonation: The nitroaniline derivative is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group, resulting in 4-chloro-3-nitrobenzenesulfonyl chloride.

    Amination: Finally, the sulfonyl chloride reacts with 4-methoxyaniline under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-Chloro-N-(4-methoxy-phenyl)-3-amino-benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-N-(4-hydroxy-phenyl)-3-nitro-benzenesulfonamide.

Scientific Research Applications

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is utilized in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Chloro-N-(4-hydroxyphenyl)-3-nitro-benzenesulfonamide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

    4-Chloro-N-(4-methoxyphenyl)-benzenesulfonamide: Does not have the nitro group, leading to variations in its chemical properties and applications.

Uniqueness

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antibacterial agent, while the methoxy group influences its solubility and interaction with biological molecules.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-10-4-2-9(3-5-10)15-22(19,20)11-6-7-12(14)13(8-11)16(17)18/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARAKCIKPBGLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407580
Record name 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30751-26-9
Record name 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.